molecular formula C12H12FNOS B8390334 2-(2-Fluoro-5-(4-methylthiophen-2-yl)pyridin-3-yl)ethanol

2-(2-Fluoro-5-(4-methylthiophen-2-yl)pyridin-3-yl)ethanol

Cat. No.: B8390334
M. Wt: 237.30 g/mol
InChI Key: XTQVEEBHSJIHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-(4-methylthiophen-2-yl)pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C12H12FNOS and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNOS

Molecular Weight

237.30 g/mol

IUPAC Name

2-[2-fluoro-5-(4-methylthiophen-2-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C12H12FNOS/c1-8-4-11(16-7-8)10-5-9(2-3-15)12(13)14-6-10/h4-7,15H,2-3H2,1H3

InChI Key

XTQVEEBHSJIHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC(=C(N=C2)F)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a microwave tube was added 2-(2-fluoro-5-iodopyridin-3-yl)ethanol (0.09 g, 0.3 mmol), 4-methylthiophen-2-ylboronic acid (0.2 g, 1 mmol), palladium fibrecatalyst (0.010 mg, 10% wt), potassium carbonate (2 M, 0.3 mL, 0.7 mmol), and dioxane (3 mL). The vial was sealed and placed into CEM microwave for 20 min. at 150° C., with 80 Watts of power via Powermax. The reaction mixture was partitioned between water/CH2Cl2. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried over MgSO4 and concentrated. The crude product was purified using SiO2 chromatography with hexane:acetone (90%:10%) to afford the product as colorless liquid (65 mg). MS (ESI pos. ion) m/z (MH+): 238.3. Calc'd exact mass for C12H12FNOS: 237.1. 1H NMR (300 MHz, Chloroform-d) δ ppm 1.54-1.64 (m, 1 H) 2.30 (s, 3 H) 2.94 (t, J=6.36 Hz, 2 H) 3.95 (q, J=6.24 Hz, 2 H) 6.92 (s, 1 H) 7.11 (s, 1 H) 7.84 (d, J=9.06 Hz, 1 H) 8.27 (s, 1 H).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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